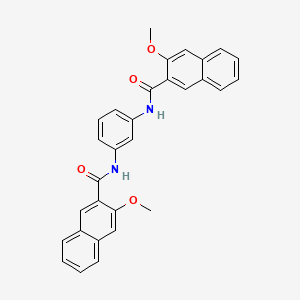

N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide)

Description

Properties

IUPAC Name |

3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O4/c1-35-27-16-21-10-5-3-8-19(21)14-25(27)29(33)31-23-12-7-13-24(18-23)32-30(34)26-15-20-9-4-6-11-22(20)17-28(26)36-2/h3-18H,1-2H3,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMMVYXWDVWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Synthesis

The target compound’s synthesis hinges on two critical intermediates: 3-methoxy-2-naphthoic acid and m-phenylenediamine . While m-phenylenediamine is commercially available, the preparation of 3-methoxy-2-naphthoic acid requires careful functionalization of naphthalene derivatives.

Synthesis of 3-Methoxy-2-Naphthoic Acid

The methoxy group is introduced via electrophilic substitution or directed ortho-metalation. A representative approach involves:

- Methylation of 2-naphthol : Treatment of 2-naphthol with methyl iodide in the presence of potassium carbonate yields 2-methoxynaphthalene.

- Oxidation to carboxylic acid : Subsequent oxidation using potassium permanganate under acidic conditions converts the methyl group to a carboxylic acid, yielding 3-methoxy-2-naphthoic acid.

Characterization data for 3-methoxy-2-naphthoic acid includes $$ ^1H $$-NMR (CDCl$$3$$): δ 8.45 (s, 1H, aromatic), 7.85–7.40 (m, 5H, aromatic), 4.02 (s, 3H, OCH$$3$$), and IR absorption at 1685 cm$$^{-1}$$ (C=O).

Amidation Strategies for N,N'-(1,3-Phenylene)bis(3-methoxy-2-naphthamide)

The coupling of 3-methoxy-2-naphthoic acid with m-phenylenediamine is achieved via two primary routes: acid chloride-mediated amidation and coupling reagent-assisted synthesis .

Acid Chloride-Mediated Amidation

This method involves converting the carboxylic acid to its reactive chloride derivative, followed by nucleophilic attack by the diamine.

Procedure

- Synthesis of 3-methoxy-2-naphthoyl chloride :

- Reaction with m-phenylenediamine :

- Workup and purification :

Optimization Insights

- Solvent selection : Acetonitrile outperforms DMF and ethanol due to its polarity and compatibility with acid chlorides.

- Base : Triethylamine effectively neutralizes HCl, preventing protonation of the diamine.

- Yield enhancement : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics in biphasic systems.

Coupling Reagent-Assisted Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based reagents such as EDC/HOBt facilitate amide bond formation.

Procedure

- Activation of carboxylic acid :

- Coupling with m-phenylenediamine :

- Purification :

Comparative Analysis

Structural Characterization and Analytical Data

Spectroscopic Characterization

Industrial-Scale Considerations and Environmental Impact

Solvent Recovery and Waste Management

Catalytic Innovations

- Palladium-catalyzed methods : Though primarily used for C-C coupling, PdCl$$_2$$ in DMSO accelerates electron-deficient amide formations under aerobic conditions.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The naphthamide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of naphthamide compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds can induce cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The antiproliferative effects were significant, with some derivatives demonstrating cytotoxicity exceeding that of established chemotherapeutic agents like doxorubicin .

Mechanism of Action

The mechanism behind the anticancer activity often involves the induction of apoptosis and cell cycle arrest. The structural features of naphthamides allow for interactions with cellular targets, potentially disrupting critical pathways involved in cancer cell proliferation and survival .

Materials Science

Polymeric Applications

N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide) can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored to improve the thermal degradation temperature and mechanical strength of the resulting materials .

Fluorescent Properties

The compound exhibits fluorescence properties that are advantageous for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The naphthalene moieties contribute to strong photoluminescence, making it suitable for optoelectronic applications where light emission is crucial .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide) serves as an important intermediate for constructing more complex molecular architectures. Its ability to undergo various reactions, such as C-H activation and functionalization, positions it as a versatile scaffold for developing new chemical entities .

Case Studies

| Study Title | Application Focus | Key Findings |

|---|---|---|

| Anticancer Activity of Naphthamides | Medicinal Chemistry | Significant cytotoxic effects against MCF-7 and HCT116 cell lines; mechanism involves apoptosis induction. |

| Development of Thermally Stable Polymers | Materials Science | Improved thermal degradation temperature in polymer composites; enhanced mechanical properties observed. |

| C-H Functionalization Reactions | Organic Synthesis | Demonstrated effectiveness in synthesizing complex structures; facilitated by the unique reactivity of naphthamides. |

Mechanism of Action

The mechanism by which N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) exerts its effects depends on its application:

Fluorescent Probes: The compound’s fluorescence properties are due to the naphthamide groups, which can interact with specific analytes, leading to changes in fluorescence intensity or wavelength.

Therapeutic Agents: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Implications

- Synthetic Challenges : The target compound’s naphthamide groups may require optimized reaction conditions to avoid steric hindrance during synthesis (inferred from and ).

- Material Science : Bulky aromatic substituents could enhance thermal stability and optical properties compared to smaller analogs like chloroacetamides .

Biological Activity

N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide) typically involves the reaction of 3-methoxy-2-naphthoic acid derivatives with 1,3-phenylenediamine. This reaction can be optimized through various methods, including microwave-assisted synthesis or solvent-free conditions to improve yield and purity.

Anticancer Properties

Numerous studies have evaluated the anticancer properties of N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide). In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study reported the compound's IC50 values against human breast carcinoma (MCF-7), colon carcinoma (HCT116), and lung adenocarcinoma (A549) cell lines:

| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide) | 2.38 ± 0.37 | 3.06 ± 1.44 | 1.12 ± 0.61 |

| Doxorubicin | 1.20 ± 0.07 | 1.02 ± 0.14 | 0.56 ± 0.16 |

These results indicate that the compound exhibits potent antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin .

The mechanism through which N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide) exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Studies suggest that the compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells . Additionally, it may inhibit specific signaling pathways associated with tumor growth and metastasis.

Case Studies

Case Study 1: MCF-7 Cell Line Evaluation

In a controlled study, researchers treated MCF-7 cells with varying concentrations of N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Selectivity Against Normal Cells

Further investigations assessed the selectivity of this compound against normal cells (MCF-10A). The results showed that while the compound effectively inhibited cancer cell proliferation, it exhibited significantly less cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. How can the synthetic yield of N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide) be optimized in multi-step reactions?

- Methodological Answer : Optimize reaction conditions using a stepwise approach:

- Step 1 : Employ propargyl bromide or chloroacetyl chloride as coupling agents in anhydrous DMF or dichloromethane with a base (e.g., K₂CO₃ or triethylamine) to activate naphthol intermediates .

- Step 2 : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:2 for naphthol to coupling agent) to minimize side products.

- Step 3 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) before final cyclization . Typical yields range from 44% to 48% for structurally analogous bis-amide compounds .

Q. What spectroscopic techniques are critical for characterizing N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide)?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.3 ppm for naphthamide protons) and methoxy groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from methoxy groups .

- LC-MS/TOF-MS : Validate molecular weight (e.g., observed [M+H]⁺ peaks within ±0.5 Da of theoretical values) .

Advanced Research Questions

Q. How does positional isomerism influence the supramolecular assembly of N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide)?

- Methodological Answer :

- Structural Analysis : Compare 1,3-phenylene vs. 1,4-phenylene derivatives using X-ray crystallography. The 1,3-substitution pattern promotes bifurcated hydrogen bonds (N–H···N, C–H···N) and π-π stacking, leading to 1D or 2D frameworks .

- Steric Effects : Bulkier substituents (e.g., iso-propyl groups) reduce crystallinity by disrupting planar stacking, as shown in analogous bis-thiooxalamides .

- Thermodynamic Studies : Measure melting points (e.g., 120–123°C for related compounds) and correlate with packing efficiency .

Q. What computational strategies predict the biological activity of N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 reverse transcriptase). Focus on binding affinity (ΔG values) at catalytic pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- ADMET Prediction : Apply QikProp to evaluate pharmacokinetics (e.g., logP ~4.3, PSA ~80 Ų) for drug-likeness .

Q. How can non-covalent interactions of this compound be exploited in polymer science?

- Methodological Answer :

- Polymer Blending : Combine with polyamides (e.g., poly[N,N′-(1,3-phenylene)isophthalamide]) to enhance thermal stability (Tg > 300°C) via hydrogen-bonded networks .

- 3D Printing : Optimize laser sintering parameters (e.g., 355 nm wavelength, 50 mJ/cm² energy) for robust thermostable composites .

- Mechanical Testing : Measure Young’s modulus (e.g., 2–3 GPa) via nanoindentation to quantify reinforcement effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar bis-amide derivatives?

- Methodological Answer :

- Source Comparison : Cross-reference purity data (e.g., commercial vs. lab-synthesized samples). For example, N,N'-(1,3-phenylene)bisbenzamide melts at 240°C (ethanol-recrystallized) vs. 220–222°C for crude samples .

- Crystallinity Assessment : Use DSC to detect polymorphic transitions (e.g., endothermic peaks at 120–123°C vs. 240°C) .

- Synthetic Validation : Reproduce protocols from conflicting studies (e.g., solvent choice, cooling rates) to isolate phase-pure material .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.